molecular formula C11H17NO B3022902 1-Butanol, 4-(methylphenylamino)- CAS No. 169556-13-2

1-Butanol, 4-(methylphenylamino)-

Cat. No. B3022902
M. Wt: 179.26 g/mol
InChI Key: KSIAUYAABCITOE-UHFFFAOYSA-N
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Patent
US05041510

Procedure details

A stirred solution of 107.2 g (1 mole) of N-methylaniline, 153.0 g (1 mole) of 4-bromo-1-butanol, 166 g (1 mole) of potassium iodide, and 168 g (2 mole) of sodium bicarbonate in dimethylsulfoxide is heated at 90° C. until the reaction is complete as indicated by thin layer chromatography. After cooling to room temperature, the reaction mixture is poured into a four-fold excess of water, and the aqueous solution is extracted with methylene chloride. The solvent is removed in vacuo, and the residual product is dissolved in a small amount of methylene chloride and swirled with silica gel. After removal of the silica gel, the solution is filtered through cotton and evaporated to yield compound A.
Quantity
107.2 g
Type
reactant
Reaction Step One
Quantity
153 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[CH2:10][CH2:11][CH2:12][CH2:13][OH:14].[I-].[K+].C(=O)(O)[O-].[Na+]>CS(C)=O.O>[OH:14][CH2:13][CH2:12][CH2:11][CH2:10][N:2]([CH3:1])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
107.2 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
153 g
Type
reactant
Smiles
BrCCCCO
Name
Quantity
166 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
168 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residual product is dissolved in a small amount of methylene chloride
CUSTOM
Type
CUSTOM
Details
After removal of the silica gel
FILTRATION
Type
FILTRATION
Details
the solution is filtered through cotton
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OCCCCN(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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